molecular formula C7H15Cl2NO2S B6213190 2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride CAS No. 2703778-59-8

2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride

Cat. No.: B6213190
CAS No.: 2703778-59-8
M. Wt: 248.2
InChI Key:
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Description

2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H14ClNO2S2. It is known for its utility in various chemical reactions and applications, particularly in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of piperidine with ethane-1-sulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride: This compound is similar in structure but contains a fluoride group instead of a chloride group.

    2-(piperidin-1-yl)ethane-1-sulfonyl chloride: This is the base form of the hydrochloride salt and is used in similar applications.

Uniqueness

2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the stability provided by the hydrochloride salt form. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride involves the reaction of piperidine with ethane-1-sulfonyl chloride in the presence of a suitable solvent and a base to form the desired product.", "Starting Materials": [ "Piperidine", "Ethane-1-sulfonyl chloride", "Hydrochloric acid", "Suitable solvent (e.g. dichloromethane, chloroform)" ], "Reaction": [ "Add piperidine to a solution of ethane-1-sulfonyl chloride in a suitable solvent", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Dry the product with anhydrous sodium sulfate", "Add hydrochloric acid to the product to form the hydrochloride salt", "Filter and dry the product to obtain 2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride" ] }

CAS No.

2703778-59-8

Molecular Formula

C7H15Cl2NO2S

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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